2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid
Overview
Description
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid is a synthetic compound that has gained significant attention for its potential applications in scientific research. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to bind to certain receptors in the brain, which can alter the release of neurotransmitters and affect neuronal activity. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth.
Biochemical And Physiological Effects
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters. In vivo studies have shown that this compound can improve cognitive function and reduce symptoms of depression and anxiety.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid in lab experiments is its high purity and stability, which allows for precise dosing and consistent results. Additionally, this compound has low toxicity and is relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several potential future directions for research on 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease and depression. Additionally, this compound could be further investigated for its potential as an anti-inflammatory agent and as a cancer treatment. Finally, more research is needed to fully understand the mechanism of action of 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid and to identify new targets for its use in scientific research.
Scientific Research Applications
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. This compound has also been investigated for its potential as an anti-inflammatory agent, and for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-butyl-3-methoxyindazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-7-15-12(18-2)10-6-5-9(13(16)17)8-11(10)14-15/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYWAAGEGIYTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467743 | |
Record name | 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | |
CAS RN |
884502-23-2 | |
Record name | 2-Butyl-3-methoxy-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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